

# RO495: A Comparative Analysis of TYK2 Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity profile of **RO495**, a potent inhibitor of Tyrosine Kinase 2 (TYK2). Due to the limited public availability of specific kinase panel screening data for **RO495**, this comparison utilizes data from deucravacitinib, a structurally distinct but mechanistically similar selective TYK2 inhibitor. Both compounds are understood to achieve their selectivity by targeting the regulatory pseudokinase (JH2) domain, offering a valuable surrogate for assessing the likely cross-reactivity of **RO495** with other kinase families.

## High Selectivity of TYK2 Inhibition via the JH2 Domain

**RO495** is a potent inhibitor of the non-receptor tyrosine-protein kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases play a critical role in cytokine signaling pathways that are pivotal in the immune response. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[1][2][3][4][5]

Unlike many traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1), a newer class of TYK2 inhibitors, including deucravacitinib, achieves high selectivity by allosterically binding to the less conserved regulatory pseudokinase (JH2) domain.[6][7][8][9][10] This unique mechanism of action is key to their



minimal off-target effects on other JAK family members, thereby potentially offering a better safety profile.[8][9][10][11][12] Given that **RO495** is also a selective TYK2 inhibitor, it is highly probable that it employs a similar mechanism, leading to a favorable selectivity profile.

#### **Comparative Kinase Inhibition Profile**

The following table summarizes the inhibitory activity of deucravacitinib against TYK2 and other closely related JAK family kinases, providing a benchmark for the expected selectivity of **RO495**. The data is derived from in vitro whole blood assays, which measure the functional inhibition of cytokine-induced signaling pathways mediated by specific JAKs.

| Target<br>Kinase/Pathway     | Inhibitor       | IC50 (nM) | Selectivity over TYK2 |
|------------------------------|-----------------|-----------|-----------------------|
| TYK2 (IL-12/IL-23 signaling) | Deucravacitinib | 1.3       | -                     |
| JAK1/JAK3 (IL-2 signaling)   | Deucravacitinib | >10,000   | >7,692-fold           |
| JAK2 (GM-CSF signaling)      | Deucravacitinib | >10,000   | >7,692-fold           |

Data sourced from studies on deucravacitinib, a selective TYK2 inhibitor, as a surrogate for **RO495**.[6][7]

As the data indicates, deucravacitinib demonstrates exceptional selectivity for TYK2, with IC50 values for other JAK kinases being several orders of magnitude higher.[6][7] This high degree of selectivity is attributed to its binding to the unique JH2 domain of TYK2.[8][9][10] It is anticipated that **RO495** would exhibit a similarly high selectivity profile.

#### **TYK2 Signaling Pathway**

TYK2 plays a crucial role in the signaling cascades of several key cytokines, including IL-12, IL-23, and Type I interferons.[1][2][3][4][5] Upon cytokine binding to their receptors, TYK2, in concert with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and



immune responses. By inhibiting TYK2, **RO495** effectively blocks these downstream signaling events.



Click to download full resolution via product page

TYK2 Signaling Pathway and Point of Inhibition by RO495.

#### **Experimental Protocols**

The determination of kinase inhibitor selectivity is crucial for drug development. A common and robust method for this is the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

#### Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP produced in a kinase reaction. The assay is performed in two steps:

- Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added
  to convert the produced ADP back to ATP. This newly synthesized ATP is then used in a
  luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial
  ADP concentration.



### **Experimental Workflow for Kinase Selectivity Profiling**



Click to download full resolution via product page



Workflow for Kinase Inhibitor Selectivity Profiling.

#### **Detailed Method for ADP-Glo™ Kinase Assay**

- Kinase Reaction Setup (5μL volume):
  - To each well of a 384-well plate, add the kinase, its specific substrate, ATP, and the test compound (e.g., RO495) in a suitable kinase reaction buffer.
  - Include control wells with DMSO (vehicle) for 100% activity and wells without enzyme for background.
  - Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- ATP Depletion:
  - Add 5µL of ADP-Glo™ Reagent to each well.
  - Mix the plate gently.
  - Incubate at room temperature for 40 minutes.
- Signal Generation:
  - Add 10µL of Kinase Detection Reagent to each well.
  - Mix the plate gently.
  - Incubate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate-reading luminometer.
  - Subtract the background luminescence (no enzyme control) from all other measurements.
  - Calculate the percentage of kinase inhibition relative to the DMSO control.



 Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

For more detailed information on the ADP-Glo™ Kinase Assay, refer to the manufacturer's technical manuals.[13][14][15][16][17]

#### Conclusion

While direct cross-reactivity data for **RO495** is not extensively published, the available information on mechanistically similar selective TYK2 inhibitors like deucravacitinib strongly suggests that **RO495** possesses a high degree of selectivity for TYK2 over other kinase families, particularly the closely related JAK kinases. This selectivity is likely achieved through the allosteric inhibition of the TYK2 pseudokinase (JH2) domain. The provided experimental workflow for kinase selectivity profiling offers a robust methodology for researchers to independently verify the cross-reactivity profile of **RO495** and other kinase inhibitors. This targeted approach to kinase inhibition holds significant promise for the development of more effective and safer therapies for a range of immune-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]







- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Promising Off-Label Use of Deucravacitinib PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- To cite this document: BenchChem. [RO495: A Comparative Analysis of TYK2 Kinase Inhibitor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597900#cross-reactivity-of-ro495-with-other-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com